molecular formula C15H20FNO2 B1309725 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid CAS No. 440648-01-1

4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid

Cat. No.: B1309725
CAS No.: 440648-01-1
M. Wt: 265.32 g/mol
InChI Key: BOGMGZWIRREMBI-UHFFFAOYSA-N
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Description

4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H20FNO2 It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a fluorobenzylamino-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Fluorobenzylamine Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with ammonia or an amine to form 4-fluorobenzylamine.

    Alkylation of Cyclohexanecarboxylic Acid: The cyclohexanecarboxylic acid is then alkylated with the fluorobenzylamine intermediate under basic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The exact methods can vary depending on the scale and desired application.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the cyclohexanecarboxylic acid moiety can influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Fluorobenzylamine: A precursor in the synthesis of the target compound, known for its use in various organic syntheses.

    Cyclohexanecarboxylic Acid: A simple carboxylic acid with a cyclohexane ring, used in the synthesis of various derivatives.

    4-Fluorobenzyl Alcohol: Another derivative of 4-fluorobenzyl, used in different synthetic applications.

Uniqueness: 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid is unique due to the combination of the fluorobenzyl and cyclohexanecarboxylic acid moieties, which confer specific chemical and biological properties. This combination can result in enhanced binding affinity, specificity, and unique pharmacokinetic properties compared to its individual components or other similar compounds.

Properties

IUPAC Name

4-[[(4-fluorophenyl)methylamino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c16-14-7-3-12(4-8-14)10-17-9-11-1-5-13(6-2-11)15(18)19/h3-4,7-8,11,13,17H,1-2,5-6,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGMGZWIRREMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162949
Record name 4-[[[(4-Fluorophenyl)methyl]amino]methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440648-01-1
Record name 4-[[[(4-Fluorophenyl)methyl]amino]methyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=440648-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[(4-Fluorophenyl)methyl]amino]methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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